molecular formula C7H5NO4 B145838 3-Hydroxy-4-nitrobenzaldehyde CAS No. 704-13-2

3-Hydroxy-4-nitrobenzaldehyde

Cat. No. B145838
CAS RN: 704-13-2
M. Wt: 167.12 g/mol
InChI Key: AUBBVPIQUDFRQI-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzaldehyde is a compound that is structurally related to various benzaldehyde derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and synthesis of the compound .

Synthesis Analysis

An improved protocol for the synthesis of a related compound, 3-Hydroxy-5-nitrobenzaldehyde, has been reported, which involves the reduction of 3,5-dinitrobenzoyl chloride and modification of the conditions previously reported in the literature. The optimization of the oxime to substrate ratio from 2/1 to 1/1 and the reduction of the amount of oxime by half resulted in a high yield of 90% . This suggests that similar methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

Studies on related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have utilized density functional theory (DFT) calculations to investigate molecular structure, vibrational frequencies, and bonding features. The molecular geometry and harmonic vibrational frequencies were obtained using standard basis set combinations, and the results were applied to simulate infrared and Raman spectra, showing good agreement with observed spectra . This indicates that DFT calculations could be a valuable tool in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Gold-catalyzed aromatizations have been used to construct 4-hydroxy-3-aminobenzaldehyde cores, starting from 3-ene-5-siloxy-1,6-diynes and nitrosoarenes. The mechanism involves dual gold catalysis and a series of labeling experiments to understand the reaction pathway . Although this reaction does not directly involve this compound, it provides insight into the types of chemical reactions that benzaldehyde derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be complex, as evidenced by the study of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, which forms three-dimensional aggregates through a combination of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions . Similarly, the vibrational spectra and structural conformations of related compounds have been thoroughly analyzed using FT-IR, FT-Raman, and DFT calculations, providing a comprehensive understanding of their physical and chemical behavior .

Scientific Research Applications

1. Vibrational Spectra and Molecular Structure Studies

3-Hydroxy-4-nitrobenzaldehyde has been studied for its molecular structure and vibrational spectra. A combined experimental and theoretical study using Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, along with density functional theory (DFT), has been conducted. These studies provide insights into the molecular geometry, vibrational frequencies, bonding features, total energy, and thermodynamic properties of compounds like this compound (Nataraj, Balachandran, & Karthick, 2011).

2. Chemical Synthesis and Structural Analysis

Research has focused on the synthesis of compounds using this compound. For example, studies on synthesizing benzohydrazide derivatives demonstrate its applications in developing new chemical entities, with particular attention paid to the configuration and crystal structure of the resulting compounds (Cao & Wang, 2009).

3. Atmospheric Chemistry and Environmental Research

In atmospheric chemistry, studies have shown the reaction of this compound with NO3 radicals, revealing potential implications for understanding wood smoke emissions and atmospheric interactions. This research sheds light on the chemical behaviors of such compounds in environmental settings (Liu, Wen, & Wu, 2017).

4. Synthetic Methodologies and Catalysis

This compound has been used in developing synthetic methodologies, such as in direct asymmetric aldol reactions. This demonstrates its role in catalysis and organic synthesis, providing valuable insights for the development of more efficient and selective synthetic processes (Yadav & Singh, 2015).

5. Optimization of Synthesis Processes

Improvements in the synthesis of this compound itself have been researched. Modifications in existing procedures to optimize the yield and reduce the reactant requirements have been documented, showing the ongoing efforts to enhance the efficiency of producing this compound (Zhang Wen-jing, 2009).

6. Photocatalytic Oxidation Studies

Research on photocatalytic oxidation, particularly in the context of environmental remediation, involves this compound. Studies on the conversion of similar compounds under different conditions provide insight into potential applications in environmental clean-up and green chemistry (Marotta et al., 2013).

Safety and Hazards

3-Hydroxy-4-nitrobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Hydroxy-4-nitrobenzaldehyde are not mentioned in the sources, its use in the study of enantioselective thioester aldol reactions suggests potential applications in the development of new synthetic methodologies .

Mechanism of Action

properties

IUPAC Name

3-hydroxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBBVPIQUDFRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220669
Record name 3-Hydroxy-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

704-13-2
Record name 3-Hydroxy-4-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-nitrobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-nitrobenzaldehyde
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Record name 3-Hydroxy-4-nitrobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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